4-(Difluoromethyl)-2-nitroaniline
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Overview
Description
4-(Difluoromethyl)-2-nitroaniline is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nitration of 4-(Difluoromethyl)aniline, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-2-nitroaniline often employs large-scale nitration processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as thiols or amines, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 4-(Difluoromethyl)-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used
Scientific Research Applications
4-(Difluoromethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
4-(Trifluoromethyl)-2-nitroaniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-aminoaniline: The reduced form of 4-(Difluoromethyl)-2-nitroaniline.
Uniqueness: this compound is unique due to the presence of both a difluoromethyl group and a nitro group, which impart distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications .
Properties
IUPAC Name |
4-(difluoromethyl)-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKZQNBCOSAMIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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